2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile
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Overview
Description
2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile is a chemical compound with a complex structure that includes a chloro group, a methyl group, a piperidin-4-yloxy group, and a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-3-methyl-4-nitrobenzonitrile with piperidine, followed by reduction of the nitro group to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C to reduce specific functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential therapeutic effects and toxicity.
Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones: These compounds share structural similarities and are studied for their potential anti-cancer properties.
Pyridazine, Pyrimidine, and Pyrazine Derivatives: These diazine compounds have similar pharmacological applications and are used in medicinal chemistry.
Uniqueness: 2-Chloro-3-methyl-4-(piperidin-4-yloxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
796600-51-6 |
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Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
2-chloro-3-methyl-4-piperidin-4-yloxybenzonitrile |
InChI |
InChI=1S/C13H15ClN2O/c1-9-12(3-2-10(8-15)13(9)14)17-11-4-6-16-7-5-11/h2-3,11,16H,4-7H2,1H3 |
InChI Key |
LVMBENXORYMNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)OC2CCNCC2 |
Origin of Product |
United States |
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